molecular formula C17H12ClF3N4 B2445332 N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine CAS No. 338754-48-6

N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B2445332
CAS No.: 338754-48-6
M. Wt: 364.76
InChI Key: AUOSYUNBLMKPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (CAS 338754-48-6) is a pyrimidine-based compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H12ClF3N4 and a molecular weight of 364.75 g/mol, this compound features a core pyrimidine scaffold, a privileged structure in pharmacology known for its diverse biological activities . The structure is further elaborated with a 2-chlorobenzyl group, a 2-pyridinyl moiety, and a metabolically stable trifluoromethyl group, which can influence the molecule's electronic properties, lipophilicity, and binding affinity . Pyrimidine derivatives are extensively investigated for a wide spectrum of therapeutic applications. The pyrimidine scaffold is a common feature in molecules with documented antibacterial, antifungal, anticancer, and antiviral properties, providing a strong rationale for its use as a key building block in the design of novel bioactive agents . While specific biological data for this exact compound may be limited in the public domain, its structural features align with those explored in anti-infective and anticancer agent development. For instance, related trifluoromethyl-substituted pyrimidinone compounds have been identified as hits in whole-cell screens against Mycobacterium tuberculosis , demonstrating the potential of this chemical class in anti-tuberculosis research . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions, utilizing personal protective equipment and operating within a well-ventilated fume hood.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4/c18-12-6-2-1-5-11(12)10-23-15-9-14(17(19,20)21)24-16(25-15)13-7-3-4-8-22-13/h1-9H,10H2,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSYUNBLMKPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a Friedel-Crafts alkylation reaction.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(2-pyridinyl)-4-pyrimidinamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-methyl-4-pyrimidinamine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Biological Activity

N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a pyrimidine derivative notable for its diverse biological activities, including potential applications in pharmaceuticals. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features several unique structural elements:

  • Chlorobenzyl group : Enhances lipophilicity.
  • Pyridinyl moiety : Contributes to biological interactions.
  • Trifluoromethyl substituent : Known to improve metabolic stability.

These characteristics position the compound as a promising candidate in drug development, particularly for targeting diseases such as cancer and infections caused by resistant pathogens.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor progression .

Antimicrobial Effects

The compound also demonstrates antimicrobial activity. Pyrimidine derivatives have been reported to possess efficacy against a range of bacterial strains, suggesting potential use in treating infections. The presence of the trifluoromethyl group is believed to enhance this activity by improving the compound's interaction with bacterial membranes.

Anti-inflammatory Activity

Similar compounds have been linked to anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The inhibition of pro-inflammatory cytokines has been observed in related pyrimidine derivatives, indicating a pathway through which this compound may exert its effects .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Condensation reactions involving chlorobenzyl and pyridine derivatives.
  • Substitution reactions to introduce the trifluoromethyl group onto the pyrimidine ring.

These methods allow for modifications that can enhance biological activity or reduce side effects, making the compound a versatile lead in drug design.

Research Findings

A summary of key studies related to this compound is presented in the following table:

StudyFocusFindings
Anticancer activityInhibition of cell proliferation in various cancer lines.
Antimicrobial effectsEffective against multiple bacterial strains.
Anti-inflammatory propertiesReduction of pro-inflammatory cytokines observed.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of similar pyrimidine derivatives on human breast carcinoma cell lines (MCF-7). Results indicated that these compounds significantly reduced cell viability compared to controls, suggesting a strong potential for further development as anticancer agents .
  • Antimicrobial Activity : In vitro tests showed that this compound exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential role in treating resistant infections .
  • Inflammation Studies : Research demonstrated that related compounds could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating a mechanism for their anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki coupling. For example, the pyrimidine core is constructed first, followed by functionalization of the 4-position with a 2-chlorobenzyl group. Key intermediates (e.g., 6-trifluoromethyl-2-pyridinylpyrimidine) are characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry. Purity is assessed via HPLC (>98%) .
  • Critical Step : Use of anhydrous conditions for trifluoromethyl group introduction to avoid hydrolysis .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm; trifluoromethyl as a singlet at δ -62 ppm in ¹⁹F NMR).
  • FT-IR : Confirms NH stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) resolves bond angles and confirms steric effects of the 2-chlorobenzyl group .

Q. How is the compound’s solubility and stability profile determined for in vitro assays?

  • Methodology :

  • Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
  • Stability : Incubate at 37°C and analyze degradation via LC-MS over 24–72 hours. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective substitution in the pyrimidine ring during synthesis?

  • Analysis : The 4-pyrimidinamine position is more nucleophilic due to electron-donating effects of the amine. Steric hindrance from the 2-chlorobenzyl group directs substitution to the 2-position (pyridinyl attachment). Computational studies (DFT) predict charge distribution, validated by X-ray crystallography .
  • Data Contradiction : Conflicting reports on substitution at the 6-position (trifluoromethyl vs. halogens) require kinetic vs. thermodynamic control studies .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (Pd/C vs. Pd(OAc)₂), and solvent polarity (DMF vs. THF).
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil MP for Pd removal) and monitor via TLC/GC-MS. Optimal conditions: 100°C, Pd(OAc)₂ (5 mol%), DMF, yielding >85% purity .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays (e.g., 0.2 µM vs. 1.5 µM) may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 mM) or buffer ionic strength.
  • Protein Source : Recombinant vs. native kinases.
  • Resolution : Validate using orthogonal assays (SPR for binding affinity) and standardized protocols (e.g., NCI-60 panel) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking (AutoDock Vina) : Models binding to kinase ATP pockets (e.g., EGFR). The trifluoromethyl group enhances hydrophobic interactions.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the pyrimidinamine .

Key Challenges in Research

  • Synthetic Complexity : Multi-step synthesis with air-sensitive intermediates.
  • Biological Target Specificity : Off-target effects due to pyridinyl-pyrimidine scaffold promiscuity.
  • Data Reproducibility : Standardize assay protocols across labs to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.